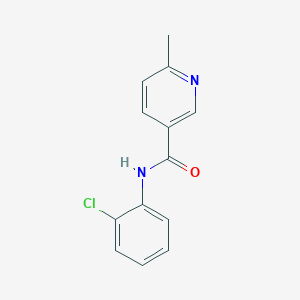
2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide, also known as DPBA, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects on cells and organisms.
作用机制
The mechanism of action of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide is not fully understood, but it has been proposed to involve the chelation of zinc ions, the modulation of ion channel activity, and the inhibition of various enzymes. 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has been shown to selectively bind to zinc ions with high affinity, which can lead to changes in the structure and function of zinc-dependent proteins. The modulation of ion channel activity by 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide may involve changes in the conformation of the channel or alterations in the lipid environment surrounding the channel. The inhibition of enzymes by 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide may involve the binding of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide to the active site of the enzyme, leading to a decrease in enzymatic activity.
Biochemical and Physiological Effects
2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has been shown to have various biochemical and physiological effects on cells and organisms. These effects include the regulation of zinc homeostasis, the modulation of ion channel activity, the inhibition of cancer cell growth, and the induction of apoptosis. 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has several advantages for use in lab experiments, including its small size, high purity, and selective binding to zinc ions. However, 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide.
未来方向
There are several future directions for research on 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide. These include the identification of additional targets for 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide, the development of more potent and selective 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide analogs, and the investigation of the therapeutic potential of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide in various disease models. The use of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide as a tool for studying the role of zinc in cellular processes and the modulation of ion channel activity is also an area of active research.
合成方法
The synthesis of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-pyridin-1-ylethylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide. The synthesis of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has been reported in several scientific publications, and the purity of the final product has been confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in cells, as a modulator of the activity of the transient receptor potential melastatin 8 (TRPM8) ion channel, and as an inhibitor of the growth of cancer cells. The ability of 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide to selectively bind to zinc ions has made it a valuable tool for studying the role of zinc in cellular processes such as apoptosis and autophagy. The modulation of TRPM8 activity by 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has potential therapeutic applications in the treatment of pain and inflammation. The inhibition of cancer cell growth by 2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide has been attributed to its ability to induce cell cycle arrest and apoptosis.
属性
IUPAC Name |
2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-4-5-15(12(2)10-11)16(19)18-13(3)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEOOXFPYMBAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(1-pyridin-4-ylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)






![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)
